4-(3-Aminopropyl)morpholine-3,5-dione hydrochloride
Description
Properties
IUPAC Name |
4-(3-aminopropyl)morpholine-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-2-1-3-9-6(10)4-12-5-7(9)11;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLVWWCIJYBNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Aminopropyl)morpholine-3,5-dione hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on enzyme inhibition, receptor modulation, and anticancer properties.
Chemical Structure and Properties
The compound features a morpholine ring substituted with an aminopropyl group and a dione functional group. This unique structure may contribute to its interaction with various biological targets.
Enzyme Inhibition
Research indicates that compounds with similar morpholine structures exhibit significant enzyme inhibition. For instance, the presence of an aminopropyl side chain has been linked to enhanced inhibitory effects on topoisomerase I (Top1), a crucial enzyme in DNA replication and repair. The following table summarizes the IC50 values for related compounds:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 14 | 61 ± 7 | Tdp1 |
| 22 | 45 ± 10 | Tdp1 |
| 23 | 18 ± 8 | Tdp1 |
| 40 | 11 ± 5 | Tdp1 |
| 43 | 5.0 ± 1.4 | Tdp1 |
The data suggests that the aminopropyl side chain is critical for achieving effective enzyme inhibition, particularly against Tdp1, which is involved in DNA damage repair mechanisms .
Receptor Modulation
The compound's interaction with various receptors has also been investigated. For example, studies have shown that similar morpholine derivatives can modulate voltage-gated sodium channels and L-type calcium channels, indicating a potential role in neurological applications . The modulation of these channels is essential for managing conditions such as epilepsy and chronic pain.
Anticancer Activity
The anticancer potential of morpholine derivatives has been widely studied. Research has demonstrated that compounds containing morpholine rings can inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds were tested against human metastatic melanoma cells (SKMEL-103), revealing significant antiproliferative effects . The following table illustrates the antiproliferative activity of selected morpholine-containing compounds:
| Compound | GI50 (μM) | Cell Line |
|---|---|---|
| Compound A | 10 ± 2 | SKMEL-103 |
| Compound B | 15 ± 3 | SKMEL-103 |
| Compound C | 5 ± 1 | SKMEL-103 |
These findings suggest that the introduction of the morpholine moiety enhances the anticancer activity of these compounds through multiple mechanisms, including enzyme inhibition and receptor modulation .
Case Studies
Several case studies highlight the biological activity of morpholine derivatives:
- Case Study 1 : A derivative similar to this compound exhibited significant inhibition of Top1 in vitro, leading to reduced cell viability in cancer models .
- Case Study 2 : Another study demonstrated that a morpholine-based compound showed balanced inhibition of sodium and calcium channels, suggesting its utility in treating neurological disorders .
Scientific Research Applications
Synthesis and Chemical Properties
4-(3-Aminopropyl)morpholine-3,5-dione hydrochloride is characterized by the molecular formula and a molecular weight of 172.18 g/mol. Its structure includes a morpholine ring and two carbonyl groups, which contribute to its reactivity and biological activity. The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances efficiency and yield during the preparation of derivatives .
Antimycobacterial Activity
Research has indicated that derivatives of 4-(3-Aminopropyl)morpholine-3,5-dione exhibit significant antimycobacterial properties. For instance, compounds derived from isoindoline-1,3-dione-4-aminoquinolines have shown comparable activity to established antimycobacterial agents like ethionamide against Mycobacterium tuberculosis . The introduction of morpholine rings in these derivatives has been linked to improved anti-tuberculosis activity while reducing cytotoxicity.
Anticonvulsant Properties
Recent studies have evaluated the anticonvulsant activities of compounds containing the morpholine structure. In animal models, certain derivatives demonstrated efficacy in blocking sodium and calcium ion channels, which are critical targets for anti-epileptic drugs (AEDs) . For example, a specific derivative with a morpholine ring showed an value significantly lower than that of reference drugs like valproic acid, indicating its potential as a new AED .
Anti-cancer Potential
The compound has also been investigated for its anti-cancer properties. Studies have shown that morpholine-based compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural modifications on the morpholine ring can enhance these effects, suggesting a pathway for developing potent anticancer agents.
Drug Development
The versatility of this compound in drug development is notable. It serves as a precursor for synthesizing more complex molecules that target specific diseases such as cancer and infectious diseases . Its derivatives have been explored for use in treating conditions like multiple myeloma and leprosy due to their effective biological profiles .
Inhibitors of Enzymatic Activity
This compound has been implicated in the design of inhibitors targeting enzymes involved in disease pathways. For instance, certain derivatives have been shown to act as inhibitors for cyclooxygenase (COX), which plays a role in inflammation and pain management . This positions this compound as a candidate for developing novel anti-inflammatory drugs.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimycobacterial Activity | Derivatives showed comparable efficacy to ethionamide against M. tuberculosis with reduced cytotoxicity. |
| Study 2 | Anticonvulsant Properties | Compounds demonstrated significant anticonvulsant activity with lower values than standard AEDs. |
| Study 3 | Anti-cancer Potential | Morpholine derivatives induced apoptosis in cancer cell lines, suggesting therapeutic potential in oncology. |
Comparison with Similar Compounds
Structural and Functional Differences
The morpholine-3,5-dione core is common among the following compounds, but substituent groups critically influence their properties:
| Compound Name | Substituent Group | Key Structural Features |
|---|---|---|
| 4-(3-Aminopropyl)morpholine-3,5-dione hydrochloride | 3-Aminopropyl | Primary amine group enhances hydrophilicity and reactivity for covalent modifications. |
| 4-(Pyrrolidin-3-yl)morpholine-3,5-dione hydrochloride | Pyrrolidin-3-yl | Five-membered saturated ring (pyrrolidine) increases lipophilicity and metabolic stability. |
| 4-(Azetidin-3-ylmethyl)morpholine-3,5-dione hydrochloride | Azetidin-3-ylmethyl | Four-membered azetidine ring improves steric accessibility and potential binding affinity. |
Key Implications :
- Solubility: The 3-aminopropyl group likely confers higher aqueous solubility compared to the pyrrolidine and azetidine analogs, which are more lipophilic .
- Reactivity : The primary amine in the target compound enables facile conjugation (e.g., with carboxylic acids or carbonyl groups), whereas pyrrolidine and azetidine substituents may limit such reactions.
- Biological Activity : Pyrrolidine and azetidine groups are common in bioactive molecules (e.g., antiviral or antifungal agents), suggesting that analogs with these groups may have distinct pharmacological profiles .
Commercial Availability and Suppliers
The availability of morpholine-dione derivatives varies significantly:
- 4-(Pyrrolidin-3-yl)morpholine-3,5-dione hydrochloride : Supplied by six companies across China, India, and the Czech Republic .
- 4-(Azetidin-3-ylmethyl)morpholine-3,5-dione hydrochloride : Offered by multinational suppliers, including U.S.-based Lupin Pharmaceuticals and Turkish/Indian firms .
- This compound: No direct supplier information is provided in the evidence, implying it may be a novel or niche compound requiring custom synthesis.
Regulatory and Quality Considerations
Pharmaceutical impurities, such as desfluoro and ethylenediamine derivatives (e.g., in ), highlight the importance of rigorous quality control for morpholine-dione analogs. For instance:
- The European Pharmacopoeia (EP) specifies standards for impurities like 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, emphasizing the need for high-purity intermediates in drug synthesis .
- Morpholine-dione derivatives used as monomers (e.g., in polyimide production, as in ) require stringent purity to ensure polymer performance, paralleling the requirements for 3-chloro-N-phenyl-phthalimide .
Preparation Methods
Stepwise Synthesis via Aminopropylation and Cyclization
One effective approach involves the reaction of morpholine derivatives with aminopropyl precursors under controlled conditions, followed by cyclization to form the morpholine-3,5-dione ring.
- Key reagents: 3-chloropropylamine hydrochloride, morpholine-3,5-dione precursors
- Catalysts and solvents: Base catalysts (e.g., sodium hydroxide), solvents such as ethanol, tetrahydrofuran (THF), or water
- Reaction conditions: Low temperature (0–5 °C) for initial amination, elevated temperatures (up to 80 °C) for cyclization
- Purification: Crystallization from acetone/water mixtures, washing with cold acetone, drying under reduced pressure
Example from patent literature:
- Amination of 3-chloropropylamine hydrochloride with methacrylic anhydride under base catalysis at 0–5 °C for 1–5 hours yields N-(3-chloropropyl) methacrylamide intermediate.
- Subsequent reaction with potassium phthalimide at 50–150 °C for 1–5 hours forms a phthalimide-protected intermediate.
- Hydrazinolysis with hydrazine hydrate at 0–100 °C for 3–10 hours removes the protecting group to yield the free amine.
- Final reaction with hydrochloric acid at 0–25 °C for 1–5 hours forms the hydrochloride salt of the target compound.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-chloropropylamine HCl + methacrylic anhydride | 0–5 °C, 1–5 h, base catalysis | 92–94 | Formation of N-(3-chloropropyl) methacrylamide |
| 2 | N-(3-chloropropyl) methacrylamide + potassium phthalimide | 50–150 °C, 1–5 h | Not specified | Phthalimide protection |
| 3 | Phthalimide intermediate + hydrazine hydrate | 0–100 °C, 3–10 h | 87.1 | Hydrazinolysis to free amine |
| 4 | Free amine + HCl | 0–25 °C, 1–5 h | 93 | Formation of hydrochloride salt |
This multi-step synthesis is well-documented and provides high yields and purity, suitable for industrial scale-up.
Hydrogenation of Nitro Precursors
Another method involves the reduction of nitro-substituted morpholine derivatives to the corresponding amino compounds by catalytic hydrogenation.
- Starting material: 4-(4-nitrophenyl)-3-morpholinone
- Catalyst: Palladium on activated carbon (5%)
- Solvent: Ethanol
- Conditions: Hydrogen pressure at 5 bar, 80 °C for 1 hour
- Workup: Filtration of catalyst, concentration under reduced pressure, recrystallization from acetone/water
| Parameter | Details |
|---|---|
| Starting material | 4-(4-nitrophenyl)-3-morpholinone (60 g, 0.27 mol) |
| Catalyst | Pd/C (5%, 3 g) |
| Solvent | Ethanol (480 g) |
| Hydrogen pressure | 5 bar |
| Temperature | 80 °C |
| Reaction time | 1 hour |
| Yield | 70% (157 g white solid) |
| Melting point | 152 °C |
This method is efficient for preparing amino-functionalized morpholine derivatives, though it applies specifically to nitro-to-amino reduction and may require additional steps to convert to the aminopropyl morpholine-dione hydrochloride.
Condensation Reactions in Aqueous or Alcoholic Media
Condensation of morpholine derivatives with epoxides or glycidyl compounds in aqueous or alcoholic solvents at moderate temperatures (70–80 °C) can yield morpholine-dione structures functionalized with aminoalkyl groups.
- Solvents: Water, methanol, ethanol, acetone
- Temperature range: 0–100 °C, preferably 70–80 °C
- No base required in some protocols
- Post-reaction washing with water to purify product
This approach offers a mild and environmentally friendly alternative, avoiding harsh reagents and complex purification.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Purity Considerations |
|---|---|---|---|---|
| Stepwise amination and cyclization | High yield, well-established, scalable | Multi-step, requires protection/deprotection | 87–94% per step | High purity after crystallization |
| Catalytic hydrogenation | Direct conversion of nitro to amino group | Requires high-pressure hydrogenation setup | ~70% | Requires catalyst removal and recrystallization |
| Condensation in aqueous/alcoholic media | Mild conditions, eco-friendly | May require longer reaction times | Moderate | Purification by washing needed |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting and quantifying impurities in 4-(3-Aminopropyl)morpholine-3,5-dione hydrochloride?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used, employing C18 reverse-phase columns and gradient elution with mobile phases such as acetonitrile/water containing 0.1% trifluoroacetic acid. Impurity profiling should reference pharmacopeial standards (e.g., EP impurities like those listed in MM0040.05 or MM0018.04) to ensure specificity and accuracy .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Degradation products may form during long-term storage; periodically validate stability via HPLC. Dispose of waste via certified hazardous waste handlers compliant with local regulations .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : A two-step synthesis is typical: (1) condensation of 3-aminopropylamine with morpholine-3,5-dione under reflux in dichloromethane, and (2) hydrochlorination using hydrochloric acid in ethanol. Critical parameters include reaction temperature (60–70°C), stoichiometric control of HCl, and purification via recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can the LogD and pKa values of this compound inform experimental design in pharmacokinetic studies?
- Methodological Answer : The compound’s LogD (0.09 at pH 7.4) and pKa (10.27) indicate moderate lipophilicity and a predominantly protonated amine group at physiological pH. These properties guide decisions on solubility enhancers (e.g., buffered saline at pH 6.5) and partitioning studies in lipid bilayers or serum protein binding assays .
Q. What strategies are effective in resolving discrepancies between in vitro and in vivo activity data for this compound?
- Methodological Answer : Cross-validate assays by testing metabolites (e.g., via LC-MS) and adjusting in vitro conditions to mimic in vivo parameters (e.g., serum protein concentration, redox environment). For example, discrepancies in IC50 values may arise from off-target interactions with albumin, which can be quantified using equilibrium dialysis .
Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Systematically modify substituents on the morpholine-dione core (e.g., alkyl chain length, halogenation) and correlate changes with bioactivity data (e.g., enzyme inhibition assays). Computational modeling (e.g., molecular docking with target proteins like kinases) can prioritize synthetic targets. Validate predictions using SPR (surface plasmon resonance) binding studies .
Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1.2, 4.5, 7.4) at 37°C, sampling at intervals (0, 24, 48 hrs). Monitor degradation via HPLC-UV and identify products using high-resolution mass spectrometry (HRMS). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Q. How should researchers validate impurity profiling methods to meet regulatory standards?
- Methodological Answer : Follow ICH Q2(R1) guidelines by validating specificity (via spiked impurity standards), accuracy (recovery studies ±5%), precision (RSD <2%), and sensitivity (LOD/LOQ ≤0.1%). Cross-reference EP or USP monographs for acceptance criteria, and use certified reference materials (CRMs) for calibration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
